3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

Description

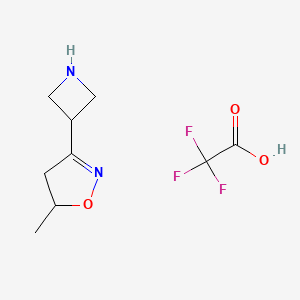

The compound 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid features a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a methyl group at position 5 and an azetidin-3-yl moiety at position 3. The trifluoroacetic acid (TFA) component acts as a counterion, likely enhancing solubility and stability. Isoxazoline derivatives are known for diverse pharmacological applications, including neuropharmacological activity and enzyme inhibition .

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUZGLCBVNWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.

Aza-Michael Addition: The next step involves the aza-Michael addition of NH-heterocycles to the prepared (N-Boc-azetidin-3-ylidene)acetate to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Oxazole Ring Formation: The formation of the oxazole ring is achieved through cyclization reactions under specific conditions, often involving the use of trifluoroacetic acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine and oxazole rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The substituents on the isoxazoline core significantly impact physicochemical and biological properties:

- Azetidine vs.

- TFA Counterion: The TFA salt in the target compound likely improves aqueous solubility compared to neutral or hydrochloride salts (e.g., 3-[4-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride in ).

Heterocyclic Variations

Comparison with triazole derivatives (e.g., 1,2,4-triazole-3-thioacetic acids ):

- Isoxazoline vs. Triazole : Isoxazolines are less polar but more conformationally rigid than triazoles. This rigidity may favor selective interactions with biological targets (e.g., integrins ), while triazoles exhibit stronger hydrogen-bonding capacity, often linked to antimicrobial activity .

Counterion Effects

- TFA vs. Hydrochloride : TFA salts generally offer better solubility in polar organic solvents, aiding in crystallization and formulation, whereas hydrochloride salts may favor aqueous solubility .

Research Implications and Gaps

Biological Activity

The compound 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole; 2,2,2-trifluoroacetic acid is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Dihydro-1,2-oxazole : A five-membered ring that contributes to its biological activity.

- Trifluoroacetic acid moiety : Enhances lipophilicity and may influence pharmacokinetics.

Structural Formula

The IUPAC name for this compound is 3-(azetidin-3-ylidene)-5-methylisoxazolidine 2,2,2-trifluoroacetate , with the following molecular formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 237.67 g/mol |

| Purity | ≥ 95% |

| Storage Temperature | 4°C |

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. The biological activity of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole; 2,2,2-trifluoroacetic acid was evaluated against various bacterial strains.

Case Studies

-

Bacterial Strains Tested :

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

-

Mechanism of Action :

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to binding interactions with ribosomal RNA .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using normal cell lines (e.g., L929 fibroblasts). The results indicated that the compound exhibited low toxicity at therapeutic concentrations:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 85 |

These findings suggest a favorable therapeutic index for the compound .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azetidine and oxazole rings significantly influence biological activity. For instance:

- Increasing lipophilicity through trifluoroacetylation enhances membrane permeability and bioavailability.

- Substituents on the oxazole ring can modulate antibacterial potency and selectivity.

Comparison with Related Compounds

| Compound | MIC against S. aureus (µg/mL) | Cytotoxicity (L929) (%) |

|---|---|---|

| 3-(Azetidin-3-yl)-5-methyl... | 8 | 90 |

| Reference: Ciprofloxacin | 4 | 80 |

| Novel 1,3,4-Oxadiazole Derivative | 16 | 95 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole, and how can trifluoroacetic acid (TFA) influence the reaction yield?

- Methodology : Cyclocondensation of azetidine precursors with nitrile oxides or oxime derivatives under controlled acidic conditions is a common approach. TFA is often used as a catalyst or counterion stabilizer due to its strong acidity, which facilitates protonation of intermediates. However, excess TFA may lead to byproducts via over-protonation or esterification side reactions. Monitor reaction pH and stoichiometry using titration or NMR spectroscopy to optimize yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and TFA-containing mobile phases to assess purity. TFA enhances peak resolution for charged species .

- Spectroscopy : Confirm the azetidine-oxazole core via H/C NMR (e.g., δ ~3.5–4.5 ppm for azetidine protons) and IR (C=N stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are critical when handling trifluoroacetic acid in synthesis?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. TFA is corrosive and may release toxic fumes upon heating.

- Neutralize waste with sodium bicarbonate before disposal. Refer to GHS hazard codes for acute toxicity (Category 4) and skin/eye irritation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved in pharmacological studies?

- Analysis Framework :

- Dose-Response Curves : Compare EC values across assays to identify non-linear effects.

- Assay Conditions : Variability in solvent (e.g., DMSO vs. aqueous buffers) or pH may alter compound stability. Validate solubility and stability via LC-MS before testing .

- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions with proteins like kinases or GPCRs, which may explain contradictory results .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Design :

- Compartmental Analysis : Use radiolabeled C-tracers to track degradation in soil/water systems under aerobic/anaerobic conditions .

- Degradation Pathways : Employ LC-QTOF-MS to identify metabolites. For example, TFA’s strong electron-withdrawing effect may stabilize oxazole rings against hydrolysis .

Q. How does the azetidine-oxazole core influence metabolic stability in vivo?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. The azetidine ring’s rigidity may reduce CYP450-mediated oxidation compared to flexible analogs.

- Stability in Plasma : Monitor degradation over 24 hours; TFA counterions may enhance solubility but accelerate esterase-mediated hydrolysis .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.